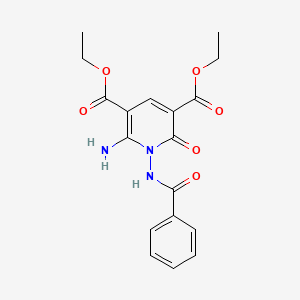

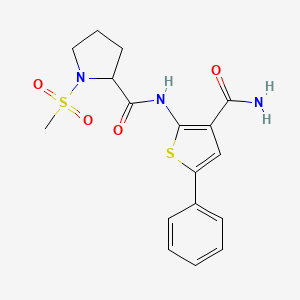

![molecular formula C12H17FINO4 B2603925 tert-Butyl 5-fluoro-5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 2225137-29-9](/img/structure/B2603925.png)

tert-Butyl 5-fluoro-5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “tert-Butyl 5-fluoro-5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate” is a spirocyclic compound, which means it contains two rings that share a single atom . The compound contains several functional groups including a tert-butyl group, a carboxylate ester group, a fluorine atom, and an iodomethyl group. The presence of these functional groups suggests that this compound could be used as a building block in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the spirocyclic system. The spirocyclic system itself is made up of a six-membered ring and a four-membered ring sharing a single carbon atom . The presence of the fluorine and iodine atoms could also have a significant effect on the molecular structure, as these atoms are quite electronegative and can form strong bonds with carbon .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the conditions and the reagents used. The presence of the ester group suggests that it could undergo reactions such as hydrolysis or reduction . The iodomethyl group could potentially undergo a variety of substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the fluorine and iodine atoms could increase its density and boiling point compared to similar compounds without these atoms .Aplicaciones Científicas De Investigación

Photochemical and Thermal Rearrangement of Oxaziridines

The study by Lattes et al. (1982) provided experimental evidence supporting the stereoelectronic theory, explaining the regioselectivities observed in photochemical and thermal rearrangements of oxaziridines, potentially applicable for understanding the behavior of compounds like tert-Butyl 5-fluoro-5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate under similar conditions Lattes et al., 1982.

Synthesis and Molecular Structure

Moriguchi et al. (2014) synthesized and characterized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, through intramolecular lactonization. This research illustrates the synthetic versatility of tert-butyl-substituted compounds for constructing complex molecular architectures, which is relevant to the study of this compound Moriguchi et al., 2014.

Reaction Pathways

Moskalenko and Boev (2012) developed a general procedure for the synthesis of spirocyclic 3-oxotetrahydrofurans, which may be utilized for preparing biologically active heterocyclic compounds. This approach could inform the synthesis and applications of this compound in creating novel heterocyclic structures Moskalenko & Boev, 2012.

Synthesis of Bifunctional Compounds

Meyers et al. (2009) described scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing the compound's utility for further selective derivation. This research highlights the potential of tert-butyl-substituted spirocyclic compounds for accessing new chemical spaces, which may apply to the exploration of this compound for similar purposes Meyers et al., 2009.

Enantioselective Synthesis

Campbell et al. (2009) achieved an efficient enantioselective synthesis of a potent CCR2 antagonist intermediate through iodolactamization, which could provide insights into enantioselective synthesis strategies for related tert-butyl-substituted spirocyclic compounds Campbell et al., 2009.

Safety and Hazards

Direcciones Futuras

Spirocyclic compounds are an area of active research in organic and medicinal chemistry, and new methods for their synthesis and applications in drug discovery are continually being developed . This particular compound, with its combination of functional groups, could potentially be a useful building block in the synthesis of new pharmaceuticals.

Propiedades

IUPAC Name |

tert-butyl 5-fluoro-5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FINO4/c1-10(2,3)19-9(17)15-6-11(7-15)4-8(16)18-12(11,13)5-14/h4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFANRAQQNPFEDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CC(=O)OC2(CI)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FINO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2,5-Dichlorophenyl)cyclopentyl]methanamine;hydrochloride](/img/structure/B2603843.png)

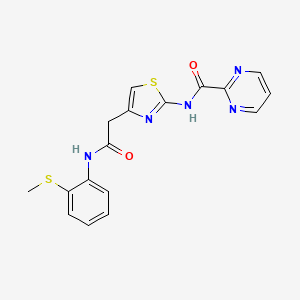

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2603848.png)

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide](/img/structure/B2603850.png)

![N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide](/img/structure/B2603853.png)

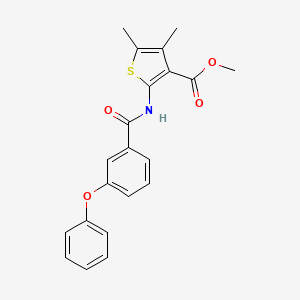

![(E)-4-(Dimethylamino)-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]but-2-enamide](/img/structure/B2603855.png)

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2603858.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2603861.png)

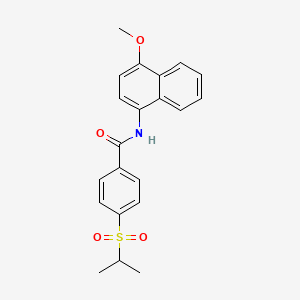

![4-(N-butyl-N-methylsulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2603864.png)